molecular formula C11H13NO2 B1376407 N-(4-(Oxetan-3-YL)phenyl)acetamide CAS No. 1380292-54-5

N-(4-(Oxetan-3-YL)phenyl)acetamide

Cat. No.: B1376407
CAS No.: 1380292-54-5
M. Wt: 191.23 g/mol
InChI Key: MQAUNJYJQCMRCQ-UHFFFAOYSA-N
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Description

N-(4-(Oxetan-3-YL)phenyl)acetamide is an organic compound with the molecular formula C11H13NO2. It features an oxetane ring, a four-membered cyclic ether, attached to a phenyl ring, which is further connected to an acetamide group.

Scientific Research Applications

N-(4-(Oxetan-3-YL)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The oxetane ring is known for its metabolic stability and ability to improve the pharmacokinetic properties of drug molecules.

    Materials Science: The unique structural properties of the oxetane ring make this compound useful in the development of novel materials with specific mechanical and thermal properties.

    Biological Studies: It can be used as a probe to study biological processes involving oxetane-containing molecules.

Safety and Hazards

The safety and hazards associated with “N-(4-(Oxetan-3-YL)phenyl)acetamide” are not explicitly mentioned in the available resources . It’s important to handle all chemical compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide typically involves the formation of the oxetane ring followed by its attachment to the phenyl ring and subsequent acetamide formation. One common synthetic route includes:

    Formation of the Oxetane Ring: This can be achieved through intramolecular cyclization reactions, such as the cyclization of epoxides or halohydrins.

    Attachment to the Phenyl Ring: The oxetane ring is then attached to the phenyl ring through various coupling reactions, such as Suzuki or Heck coupling.

    Formation of Acetamide Group: Finally, the acetamide group is introduced through acylation reactions using acetic anhydride or acetyl chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Oxetan-3-YL)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane ketones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of N-(4-(Oxetan-3-YL)phenyl)acetamide involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    Oxetan-3-one: Another oxetane derivative with similar structural properties.

    N-(4-(Oxetan-3-YL)phenyl)amine: Similar to N-(4-(Oxetan-3-YL)phenyl)acetamide but with an amine group instead of an acetamide group.

Uniqueness

This compound is unique due to its combination of the oxetane ring and acetamide group, which imparts specific chemical and biological properties. This combination enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[4-(oxetan-3-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAUNJYJQCMRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(4-Acetamidophenyeboronic acid {670 mg, 3.7 mmol), Nickel (II) iodide (35 mg, 0.11 mmol), trans-2-aminocyclohexanol (17 mg, 0.11 mmol), and Sodium hexamethyldisilazane (690 mg, 3.7 mmol) were weighed into a microwave reaction vial. A septum was placed over the top, nitrogen was purged and Isopropyl alcohol (5.7 ml, 75 mmol) was added. The vial was purged with nitrogen for 10 minutes and 3-iodooxetane (344 mg, 1.87 mmol) was added in 0.75 ml isopropyl alcohol. The septum was replaced with a microwave vial cap and the mixture was heated in a microwave reactor (microwave conditions: CEM Discovery Explorer microwave reactor; Ramp time: 10 min; 80° C. for 30 min; power: 300 W). The crude reaction mixture was diluted with 8 ml EtOH and the suspension was filtered through a pad of solka Floc®. The pad was washed with 35 ml EtOH and the filtrate was concentrated. The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2) to give the desired product as an oil (200 mg).
Quantity
344 mg
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
17 mg
Type
reactant
Reaction Step Four
Quantity
690 mg
Type
reactant
Reaction Step Four
Name
Nickel (II) iodide
Quantity
35 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

(4-Acetamidophenyl)boronic acid (670 mg, 3.7 mmol), Nickel (II) iodide (35 mg, 0.11 mmol), trans-2-aminocyclohexanol (17 mg, 0.11 mmol), and Sodium hexamethyldisilazane (690 mg, 3.7 mmol) were weighed into a microwave reaction vial. A septum was placed over the top, nitrogen was purged and Isopropyl alcohol (5.7 ml, 75 mmol) was added. The vial was purged with nitrogen for 10 minutes and 3-iodooxetane (344 mg, 1.87 mmol) was added in 0.75 ml isopropyl alcohol. The septum was replaced with a microwave vial cap and the mixture was heated in a microwave reactor (microwave conditions: CEM Discovery Explorer microwave reactor; Ramp time: 10 min; 80° C. for 30 min; power: 300 W). The crude reaction mixture was diluted with 8 ml EtOH and the suspension was filtered through a pad of Solka floc®. The pad was washed with 35 ml EtOH and the filtrate was concentrated. The crude material was purified by flash chromatography (SiO2, eluting with 40-60% EtOAc/CH2Cl2) to give the desired product as an oil (200 mg).
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Name
Nickel (II) iodide
Quantity
35 mg
Type
catalyst
Reaction Step One
Quantity
344 mg
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Quantity
5.7 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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